molecular formula C11H14ClN B2665101 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197056-64-5

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No.: B2665101
CAS No.: 2197056-64-5
M. Wt: 195.69
InChI Key: WLYINJXJYYXFQQ-UHFFFAOYSA-N
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Description

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a spirocyclic indoline derivative of interest in medicinal chemistry and chemical biology research. The compound features a spiro junction between a cyclopropane ring and a 7'-methyl-substituted indoline system, presenting a unique three-dimensional scaffold that is valuable for exploring structure-activity relationships. Spirocyclic indoline structures similar to this compound are recognized as privileged scaffolds in drug discovery . Specifically, such spiro[cyclopropane-1,3'-indoline] cores are investigated in the synthesis of novel neuroprotective agents and as key intermediates for potential melatonin receptor ligands . Furthermore, analogous structures have been explored for their potential use as inhibitors of kinases like p38 mitogen-activated protein kinase, which is a target in inflammatory diseases . The specific methylation at the 7' position may influence the compound's binding affinity and metabolic properties, making it a useful tool for hit-to-lead optimization campaigns. Researchers can utilize this building block to develop new chemical entities for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11;/h2-4,12H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYINJXJYYXFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(CC3)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable indole derivative with a cyclopropane precursor under acidic conditions. Methanesulfonic acid (MsOH) is often used as a catalyst in these reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield different spirocyclic amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cyclopropane derivatives, including 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride. Research indicates that compounds with similar structures exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of cyclopropane have shown moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL against these bacteria .

Drug Design and Synthesis

The unique spirocyclic structure of this compound makes it a valuable scaffold in drug design. Cyclopropane-containing compounds are often explored for their ability to modulate biological activity through structural modifications. The synthesis of new derivatives based on this scaffold may lead to the discovery of novel therapeutic agents targeting specific diseases .

Therapeutic Potential in Neurological Disorders

There is growing interest in the application of spirocyclic compounds in treating neurological disorders. The structural characteristics of this compound may allow it to interact with neurotransmitter systems or neuroprotective pathways, offering potential benefits in conditions such as depression or anxiety .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules investigated a series of cyclopropane derivatives for their antimicrobial properties. Among the tested compounds, several showed promising results against fungal infections, indicating that modifications to the cyclopropane structure can enhance biological activity significantly. The study utilized molecular docking techniques to elucidate the interaction mechanisms between the compounds and their targets .

Case Study 2: Drug Development Process

In a recent publication, researchers synthesized various derivatives of cyclopropane and evaluated their pharmacological profiles. The findings suggested that specific substitutions on the cyclopropane ring could lead to enhanced efficacy against bacterial strains resistant to conventional antibiotics. This emphasizes the importance of structural diversity in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing different biological pathways. This compound’s spirocyclic structure allows it to fit into specific binding sites, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ in substituent type and position, influencing electronic and steric properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Applications/Notes
7'-Methyl-1',2'-dihydrospiro[...] hydrochloride Methyl (7') Not reported Discontinued; potential CNS applications
7'-Methoxy-1',2'-dihydrospiro[...] hydrochloride Methoxy (7') ~295.8* Enhanced electron-donating effects
6'-Methoxy-1',2'-dihydrospiro[...] hydrochloride Methoxy (6') ~295.8* Altered regiochemistry; pending research
4′-Chloro-spiro[...] (5a) Chloro (4′) ~295.2† Carboxylesterase inhibitor candidate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (7), Methyl (3) 223.6 R&D use only; hazardous handling

*Estimated based on structural similarity. †Calculated from data in .

  • Methyl vs. Methoxy : The methyl group (electron-neutral) in the target compound contrasts with methoxy analogs (electron-donating), which may alter binding affinity in enzyme interactions. Methoxy derivatives (e.g., 7'-methoxy) show upfield shifts in ¹³C-NMR for aromatic carbons (e.g., C-7 at δ 109.42 vs. δ 109.46 in methyl analogs) .
  • Chloro Substituents : The 4′-chloro analog (5a) exhibits distinct ¹H-NMR signals (e.g., δ 8.27 for aromatic protons) due to electronegativity, enhancing reactivity in covalent inhibition .

Spectral Data Comparison

Parameter 7'-Methyl Target 7'-Methoxy Analog 4′-Chloro Analog (5a)
¹³C-NMR (C-7') Not reported δ 109.42 δ 128.73 (C-3a)
¹H-NMR (Aromatic) Not reported δ 7.06–8.27 δ 8.27 (d, J = 7.2 Hz)
HRMS (CI) Not available m/z 253.0979 m/z 223.1225

Biological Activity

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 196 Da
  • LogP : 2.28
  • Polar Surface Area : 12 Å
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 1

These properties suggest a moderate hydrophobic nature, which may influence its interaction with biological membranes and receptors.

Anticancer Properties

Research indicates that compounds similar to 7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] exhibit promising anticancer activities. For instance, studies have shown that spirocyclic compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence that spiro[indole] compounds possess neuroprotective properties. In vitro studies demonstrate that these compounds can protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Some derivatives of spiro[indole] structures have shown antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on the effects of spiro[indole] derivatives found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Study 2: Neuroprotection in Oxidative Stress Models

In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound led to a decrease in reactive oxygen species (ROS) levels and improved cell survival rates. This suggests potential therapeutic applications in neurodegenerative disorders.

Research Findings Summary Table

Property/ActivityFindings
Anticancer ActivityInduces apoptosis in MCF-7 cells; reduces cell viability
Neuroprotective EffectsDecreases ROS levels; improves survival in oxidative stress models
Antimicrobial ActivityEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or strain-driven ring closure. For example, cyclopropane-containing intermediates (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) are synthesized under controlled conditions using methyl iodide for alkylation and HCl for salt formation . Key parameters include temperature (0–5°C for cyclopropanation), solvent polarity (e.g., dichloromethane for inert conditions), and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the structural integrity of the spiro[cyclopropane-indole] system be validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring strain (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and spiro-junction geometry .
  • X-ray Crystallography : To resolve stereochemical ambiguity, particularly for the spiro center and hydrochloride counterion positioning .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns matching the molecular formula (e.g., C11_{11}H14_{14}ClN using positive-ion ESI) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential HCl vapor release .
  • Waste Management : Segregate aqueous and organic waste containing the compound. Neutralize acidic residues with sodium bicarbonate before disposal .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for respiratory irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane C–C bonds (typically 60–65 kcal/mol, indicating high strain) and frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on ring-opening reactions (e.g., in polar protic solvents like methanol) to guide experimental design .
  • Docking Studies : Model interactions with biological targets (e.g., indole-binding enzymes) to prioritize in vitro assays .

Q. What experimental strategies resolve contradictions in kinetic data for cyclopropane ring-opening reactions?

  • Methodological Answer :

  • Isotopic Labeling : Use 2H^{2}H- or 13C^{13}C-labeled cyclopropane derivatives to track bond cleavage pathways via NMR or MS .
  • Variable-Temperature Kinetics : Perform Arrhenius analysis (e.g., 25–80°C) to distinguish between concerted vs. stepwise mechanisms. Activation energies >20 kcal/mol suggest a concerted process .
  • Cross-Validation : Compare results from stopped-flow spectroscopy, HPLC monitoring, and computational simulations to identify outliers .

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Factor Screening : Use a Plackett-Burman design to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
  • Response Surface Methodology (RSM) : Apply a central composite design to maximize yield (%) and purity (area% by HPLC). For example, a 32^2 factorial design might reveal optimal conditions at 45°C and 1.2 equiv. HCl .
  • Robustness Testing : Vary factors within ±10% of optimal values to ensure reproducibility under scaled-up conditions (e.g., 50–100 g batches) .

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